disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate
Overview
Description
Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate is a synthetic organic compound known for its applications in various scientific fields. It is characterized by its complex molecular structure, which includes amino and sulfonate groups, making it a versatile compound in chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonate structure, followed by the introduction of amino groups through nitration and subsequent reduction reactions. The final step involves the sulfonation of the aromatic ring to introduce the sulfonate groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improve the efficiency of the synthesis process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzenesulfonates and amino derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and sulfonate groups facilitate binding to these targets, leading to changes in their activity and function. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
- 5-Amino-2-methylphenol
- 2-Amino-5-nitrophenol
Uniqueness
Disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)-2-methoxyethenyl]benzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7S2.2Na/c1-24-13(12-5-4-11(17)8-15(12)26(21,22)23)6-9-2-3-10(16)7-14(9)25(18,19)20;;/h2-8H,16-17H2,1H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2/b13-6-;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCZLSSAXMSHDE-RLVKRUPBSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC1=C(C=C(C=C1)N)S(=O)(=O)[O-])C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C\C1=C(C=C(C=C1)N)S(=O)(=O)[O-])/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2Na2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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